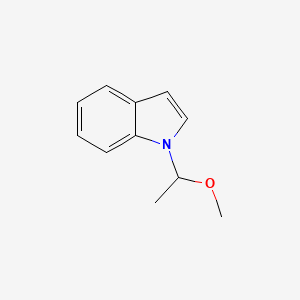

1-(alpha-Methoxyethyl)indole

Description

Significance of Indole (B1671886) Chemistry in Organic Synthesis and Heterocyclic Research

The indole moiety, a foundational heterocyclic scaffold, is of paramount importance in the fields of organic synthesis and medicinal chemistry. researchgate.netsemanticscholar.org This bicyclic structure, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a common feature in a vast number of natural products, pharmaceuticals, and agrochemicals. irjmets.comchemrj.org The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it a versatile building block for creating complex molecular architectures. irjmets.combhu.ac.in

The field of indole chemistry has a rich history, with classic named reactions such as the Fischer, Leimgruber-Batcho, and Reissert syntheses providing the initial pathways to this important scaffold. researchgate.netchemrj.org Over the years, the synthetic toolbox has expanded dramatically to include modern techniques like metal-catalyzed cross-coupling reactions and C-H activation, which offer greater efficiency and selectivity. semanticscholar.orgnumberanalytics.com The ability to functionalize the indole core at various positions, including the nitrogen atom (N1) and carbon atoms (C2, C3), allows for the generation of a diverse array of derivatives with a wide spectrum of biological activities. semanticscholar.orgpcbiochemres.com

Overview of N1-Substituted Indole Scaffolds in Modern Chemical Research

The modification of the indole scaffold at the N1 position is a significant area of focus in contemporary chemical research. semanticscholar.org Substitution at the indole nitrogen can profoundly influence the compound's electronic and steric properties, which in turn can modulate its biological activity and pharmacokinetic profile. semanticscholar.orgresearchgate.net N1-substituted indoles are integral components of many approved drugs, including the anti-inflammatory drug Indomethacin and the antihypertensive agent Pindolol. researchgate.net

Research has shown that introducing various substituents at the N1 position can lead to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.netnih.gov The ability to fine-tune the properties of indole-based molecules through N1-substitution makes it a crucial strategy in the design and development of new therapeutic agents. researchgate.netresearchgate.net

Contextualization of 1-(alpha-Methoxyethyl)indole within Indole Chemistry

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed below.

| Property | Value |

| Molecular Formula | C11H13NO |

| Monoisotopic Mass | 175.09972 Da |

| SMILES | CC(N1C=CC2=CC=CC=C21)OC |

| InChIKey | KZLMZUCDWYXVJZ-UHFFFAOYSA-N |

Table 1: Key identifiers and properties of this compound. Data sourced from PubChem. uni.luuni.lu

Spectroscopic Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 176.10700 | 136.2 |

| [M+Na]+ | 198.08894 | 145.9 |

| [M-H]- | 174.09244 | 140.0 |

| [M+NH4]+ | 193.13354 | 158.4 |

| [M+K]+ | 214.06288 | 143.6 |

Table 2: Predicted Collision Cross Section (CCS) values for various adducts of this compound. The mass-to-charge ratio (m/z) is also provided. Data sourced from PubChem. uni.lu

Synthesis and Reactivity

The synthesis of N-substituted indoles like this compound can generally be achieved through the alkylation of the indole nitrogen. This typically involves the deprotonation of the N-H bond of indole using a base, followed by reaction with an appropriate electrophile. bhu.ac.in For the synthesis of this compound, a potential precursor would be a halo-methoxyethyl reagent.

The reactivity of the indole nucleus is characterized by its propensity for electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.inwikipedia.org The presence of the N1-substituent in this compound can influence the regioselectivity of such reactions.

Research and Applications

While specific research exclusively focused on this compound is limited in publicly accessible literature, the broader class of N-substituted indoles has been extensively investigated for various applications. For instance, N-substituted indole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.netnih.gov Furthermore, the indole scaffold is a key component in the development of compounds targeting various enzymes and receptors in the body. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

22942-81-0 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1-methoxyethyl)indole |

InChI |

InChI=1S/C11H13NO/c1-9(13-2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 |

InChI Key |

KZLMZUCDWYXVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1C=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Alpha Methoxyethyl Indole and Analogous N1 Functionalized Indoles

Direct N-Alkylation and N-Functionalization Strategies

The direct introduction of a substituent onto the nitrogen atom of the indole (B1671886) core is a common and straightforward approach. This typically involves leveraging the nucleophilicity of the indole nitrogen, which can be enhanced through deprotonation.

N-Deprotonation and Electrophilic Alkylation

A fundamental and widely employed method for the N-alkylation of indoles involves a two-step process: deprotonation followed by reaction with an electrophile. youtube.com The indole N-H proton is weakly acidic, with a pKa of approximately 16.7, making it amenable to deprotonation by strong bases. youtube.comscripps.edu

Commonly used bases for this purpose include sodium hydride (NaH), potassium t-butoxide, and organolithium reagents like butyllithium. bhu.ac.in The reaction of indole with a strong base, such as sodium hydride, generates a deprotonated indolide anion. youtube.com This anion is a potent nucleophile that can readily participate in SN2 reactions with various electrophiles, including primary alkyl halides. youtube.com The choice of solvent is crucial, with dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently used. rsc.org

While this method is highly effective for simple alkyl halides, the reaction can sometimes yield a mixture of N- and C3-alkylated products. The regioselectivity is influenced by factors such as the nature of the electrophile, the counter-ion of the indolide salt, and the solvent. bhu.ac.inrsc.org More ionic salts, like the sodium and potassium salts, tend to favor N-alkylation. bhu.ac.in

Table 1: Common Bases and Solvents for Indole N-Alkylation

| Base | Typical Solvent(s) | Notes |

|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | Widely used, generates hydrogen gas. rsc.org |

| Sodamide (NaNH₂) | Liquid Ammonia | Effective but requires specialized conditions. bhu.ac.in |

| Potassium t-butoxide | THF, Dioxane | A strong, non-nucleophilic base. bhu.ac.in |

Application of Alpha-Haloethers or Equivalent Electrophiles

To synthesize the specific target compound, 1-(alpha-Methoxyethyl)indole, an electrophile such as 1-chloroethyl methyl ether (an alpha-haloether) would be required to react with the indolide anion generated in the previous step. The general principle of N-deprotonation followed by electrophilic attack remains the same.

The reaction proceeds via the nucleophilic attack of the indolide nitrogen on the electrophilic carbon of the alpha-haloether, displacing the halide to form the desired N-C bond. The stability and reactivity of the alpha-haloether are critical considerations for the success of this synthesis.

Palladium-Catalyzed N-1 Functionalization

In recent years, transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective functionalization of indoles. bohrium.com These methods offer alternative pathways that can provide high regioselectivity for N-functionalization under milder conditions compared to classical methods.

One such strategy is the palladium-catalyzed aza-Wacker reaction, which allows for the N-functionalization of indoles with simple alkenes. nih.gov This reaction can achieve Markovnikov-selective amination of olefins, providing a route to branched N-alkylated indoles. nih.gov Another approach involves the palladium-catalyzed coupling of indoles with vinyl ethers, which yields N-vinylated indoles. researchgate.net Furthermore, palladium catalysis can be employed in the N-allylation of indoles using electrophiles like vinyl aziridines. mdpi.com These modern methods expand the scope of accessible N1-functionalized indoles, including those with chiral centers. researchgate.netmdpi.com

Indole Ring Construction Approaches Yielding N1-Substituted Derivatives

An alternative to direct functionalization is to build the indole ring from precursors that already contain the desired N1-substituent. This strategy ensures that the substituent is unambiguously located at the nitrogen atom.

Fischer Indole Synthesis with N1-Substituted Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

To produce an N1-substituted indole, a correspondingly N1-substituted phenylhydrazine is used as the starting material. For instance, reacting a 1-alkyl-1-phenylhydrazine with a ketone or aldehyde under acidic conditions will yield a 1-alkyl-substituted indole. rsc.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine precursor is incorporated into the final indole ring. wikipedia.org This method is versatile, though it can be limited by the availability of the substituted hydrazine (B178648) and the harsh acidic conditions often required. rsc.orgnih.gov

Table 2: Example of Fischer Indole Synthesis for N1-Substitution

| N1-Substituted Hydrazine | Carbonyl Compound | Resulting Indole |

|---|---|---|

| 1-Methyl-1-phenylhydrazine | Acetone | 1,2,3-Trimethylindole |

Other Classical and Modern Indole Syntheses (e.g., Larock, Reissert, Bartoli) for N1-Substituted Indoles

Several other named reactions for indole synthesis can be adapted to produce N1-substituted derivatives.

Larock Indole Synthesis : This powerful palladium-catalyzed reaction constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org The synthesis is highly versatile and can be readily applied to create N1-substituted indoles by starting with an N-substituted ortho-iodoaniline. N-methyl, N-acetyl, and N-tosyl derivatives are commonly used and lead to excellent yields of the corresponding N1-functionalized indoles. wikipedia.orgacs.org

Reissert Indole Synthesis : The Reissert synthesis traditionally involves the condensation of ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgatamanchemicals.com While the classic sequence yields N-H indoles, it can be modified to produce N1-substituted products by using an N-substituted aniline (B41778) derivative as a precursor in a related synthetic pathway.

Bartoli Indole Synthesis : The Bartoli synthesis is a notable method for forming indoles, particularly 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction requires an ortho-substituent for high yields, and its primary utility is not the direct installation of N1-substituents from the outset. wikipedia.orgonlineorganicchemistrytutor.com However, the use of N-substituted nitroaniline precursors has been explored, expanding the methodology to produce substituted aminoindoles. researchgate.net

Cyclization Reactions involving N-Alkynylanilines

The cyclization of N-alkynylanilines represents a powerful and direct method for the construction of the indole nucleus. This approach allows for the introduction of substituents on the nitrogen atom prior to the ring-forming step, providing access to a variety of N-functionalized indoles. Transition metal catalysis, particularly with palladium, has been instrumental in advancing these transformations.

One relevant example is the palladium(II) bromide-catalyzed cyclization of N-methoxymethyl-2-alkynylanilines. researchgate.net In these reactions, the N-alkoxyalkyl substituted aniline undergoes an intramolecular cyclization to afford the corresponding 3-substituted indole. For instance, the cyclization of N-methoxymethyl-2-(1-pentynyl)-N-tosylaniline in the presence of a catalytic amount of PdBr2 in toluene (B28343) at 80°C yields 3-methoxymethyl-2-propyl-1-tosylindole. researchgate.net A similar transformation is observed with N-methoxymethyl-2-(phenylethynyl)-N-tosylaniline, which provides 3-methoxymethyl-2-phenyl-1-tosylindole. researchgate.net These examples demonstrate the viability of employing N-alkoxyalkyl substituted alkynylanilines as precursors for functionalized indoles, a strategy that could be extended to the synthesis of this compound analogs.

The reaction of N,N-disubstituted o-alkynylanilines can also lead to indoles with a substituent migrating from the nitrogen to the 3-position. rsc.org This has been observed in metal-free reactions as well as transition metal-catalyzed processes. rsc.org Furthermore, iodine-catalyzed cyclization of N-allyl-2-alkynylanilines proceeds via an iodocyclization-rearrangement-deiodination sequence to yield 3-allylindoles. rsc.org These methodologies highlight the diverse reactivity of N-substituted alkynylanilines in forming the indole core.

A summary of representative palladium-catalyzed cyclizations of N-methoxymethyl-2-alkynylanilines is presented below:

| Starting Material | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) |

| N-methoxymethyl-2-(1-pentynyl)-N-tosylaniline | PdBr2 (10) | Toluene | 80 | 3-methoxymethyl-2-propyl-1-tosylindole | 33 |

| N-methoxymethyl-2-(phenylethynyl)-N-tosylaniline | PdBr2 (10) | Toluene | 80 | 3-methoxymethyl-2-phenyl-1-tosylindole | 33 |

Chemo- and Regioselective Synthesis of this compound

The direct synthesis of this compound with high chemo- and regioselectivity presents a synthetic challenge, primarily centered on controlling the site of functionalization on the indole nucleus. The indole ring possesses two principal nucleophilic centers: the N1-position and the C3-position. The regioselectivity of alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.

Generally, N-alkylation is favored under conditions that generate a significant concentration of the indolide anion, such as the use of strong bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). nih.govbeilstein-journals.org In contrast, C3-alkylation is often competitive or even dominant under neutral or acidic conditions, or with less reactive alkylating agents where the indole nitrogen acts as a protonated or weakly associated species.

For the specific synthesis of this compound, a highly regioselective N-alkylation would be the desired pathway. This could be achieved by reacting indole with a suitable electrophile, such as 1-chloroethyl methyl ether, under carefully controlled basic conditions. The use of a strong base would deprotonate the indole at the N1 position, and the resulting highly nucleophilic indolide anion would then attack the electrophile. The choice of a polar aprotic solvent would help to solvate the cation of the base without protonating the indolide anion, thus promoting N-alkylation.

Several studies have explored the regioselective N-alkylation of indoles with various electrophiles. For example, the N-alkylation of substituted indazoles, which are electronically similar to indoles, has been shown to be highly regioselective at the N1 position when using sodium hydride in THF. nih.govbeilstein-journals.org This system favors the formation of the N1-alkylated product in high yields. Similarly, enantioselective N-alkylation of indole derivatives has been achieved using a dinuclear zinc-ProPhenol catalyst, affording N-alkylated products with high enantiomeric ratios. nih.gov

The following table summarizes conditions that have been shown to favor N-alkylation in indoles and related heterocycles, which could be adapted for the synthesis of this compound.

| Heterocycle | Alkylating Agent/Electrophile | Base / Catalyst | Solvent | Outcome | Reference |

| 3-CO2Me-indazole | n-pentyl bromide | NaH | THF | >99:1 N1-alkylation | nih.govbeilstein-journals.org |

| Indole | Boc-aldimine | (R)-ProPhenol/Et2Zn | Toluene | High yield and e.r. of N-alkylated product | nih.gov |

| Indoles | Alkyl halides | KOH | [Bmim]Br | High yields of N-alkylated indoles | organic-chemistry.org |

| Amides/Indoles | Phenyl trimethylammonium iodide | K2CO3 | MeCN | Monoselective N-methylation | nih.gov |

By applying these principles, a plausible chemo- and regioselective synthesis of this compound would involve the deprotonation of indole with a strong base like sodium hydride in an aprotic solvent such as THF, followed by the addition of 1-chloroethyl methyl ether at a controlled temperature to favor the desired N1-alkylation product.

Chemical Reactivity and Transformation Pathways of 1 Alpha Methoxyethyl Indole

Reactivity Enhancement due to the Methoxyethyl Moiety

The 1-(alpha-Methoxyethyl) moiety primarily modifies the reactivity of the indole (B1671886) core by serving as a protecting group for the nitrogen atom. Unlike methoxy (B1213986) groups substituted directly on the carbocyclic or pyrrolic rings, which enhance reactivity through strong electron-donating resonance effects, the N-alpha-methoxyethyl group's influence is more nuanced. chim.it Its main role is to block the acidic N-H proton, thereby preventing N-deprotonation under basic conditions and enabling alternative reaction pathways, such as regioselective metallation at the C-2 position.

This group is notably labile under mild acidic conditions, which allows for its easy removal after desired transformations on the indole core have been accomplished. This "protect-react-deprotect" strategy is fundamental in complex indole syntheses. By preventing unwanted side reactions at the nitrogen, it directs reactivity to the carbon framework of the indole, thus providing a crucial element of synthetic control.

Reactions at the Indole Core

With the nitrogen atom protected, the reactivity of the indole core can be selectively exploited. The electron-rich nature of the pyrrole (B145914) ring dictates its susceptibility to electrophilic attack, while the protecting group enables specific nucleophilic pathways via metallation.

The indole ring is highly activated towards electrophilic aromatic substitution, a reaction that is fundamental to its functionalization. semanticscholar.org Due to the delocalization of the nitrogen's lone-pair electrons, the pyrrole ring is significantly more electron-rich than the benzene (B151609) ring. youtube.com Theoretical and experimental studies consistently show that electrophilic attack occurs preferentially at the C-3 position. youtube.comresearchgate.net This regioselectivity is governed by the formation of the most stable carbocation intermediate (a Wheland intermediate), where the aromaticity of the benzenoid ring is preserved. youtube.commasterorganicchemistry.com Attack at C-2 would disrupt this aromaticity, resulting in a less stable intermediate. youtube.com

For 1-(alpha-Methoxyethyl)indole, this C-3 selectivity is maintained. Common electrophilic substitution reactions include the Vilsmeier-Haack and Mannich reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgijpcbs.com The electrophile, known as the Vilsmeier reagent, is typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org Treatment of this compound with these reagents would yield this compound-3-carbaldehyde.

Mannich Reaction: The Mannich reaction is a three-component condensation that installs an aminomethyl group at an acidic position. wikipedia.orgias.ac.in It involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the C-H acidic indole. uobaghdad.edu.iqresearchgate.net The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic C-3 position of the indole. wikipedia.org

| Reaction Name | Reagents | Electrophile | Position of Substitution | Product Type |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) | C-3 | 3-Formylindole |

| Mannich Reaction | CH₂O, R₂NH | Iminium ion (e.g., [CH₂=NR₂]⁺) | C-3 | 3-(Aminomethyl)indole (Gramine analogue) |

The term "N-Metallated" in this context refers to the metallation of a carbon atom on the indole ring while the nitrogen substituent is kept intact. The presence of the 1-(alpha-methoxyethyl) protecting group is essential for this type of reactivity. By blocking the acidic N-H proton, it prevents the preferential formation of an N-anion and directs strong bases, such as organolithium reagents, to deprotonate a carbon atom.

The most acidic proton on the carbon framework of an N-protected indole is at the C-2 position. researchgate.net Treatment of this compound with a strong base like sec-butyllithium (B1581126) (sec-BuLi) or tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in regioselective deprotonation to form a 2-lithioindole species. researchgate.netresearchgate.net This C-2 metallated intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce substituents exclusively at the C-2 position, a transformation that is difficult to achieve via direct electrophilic substitution. researchgate.net

| Electrophile (E⁺) | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | 2-Alkylindole |

| Aldehyde/Ketone | Benzaldehyde (PhCHO) | 2-(Hydroxyalkyl)indole |

| Carbon Dioxide | CO₂ (gas or dry ice) | Indole-2-carboxylic acid |

| Disulfide | Diphenyl disulfide (PhSSPh) | 2-(Arylthio)indole |

Transition metals, particularly palladium (Pd), rhodium (Rh), and iridium (Ir), are widely used to catalyze the activation of otherwise inert C-H bonds. researchgate.netresearchgate.net These reactions often involve an organometallic intermediate formed by the coordination of the metal to the indole. The specific C-H bond that is activated is typically determined by the inherent reactivity of the positions on the indole ring or, more commonly, by the presence of a directing group. researchgate.net This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov

To overcome the intrinsic preference for C-3 reactivity, chemists employ directing groups (DGs). A directing group is a functional group covalently attached to the indole, usually at the N-1 or C-3 position, that contains a heteroatom capable of coordinating to the transition metal catalyst. nih.gov This coordination brings the metal into close proximity to a specific C-H bond, facilitating its cleavage in a process known as cyclometalation. This strategy enables highly selective functionalization at positions that are typically unreactive, such as C-2, C-4, and C-7. nih.govbeilstein-journals.org

While the 1-(alpha-methoxyethyl) group is not a classical directing group, the presence of its ether oxygen raises the possibility of it acting as a weak, monodentate directing group. In principle, the oxygen could coordinate to a metal center, potentially directing functionalization to the C-2 position. This would be analogous to other N-alkoxy or N-acyloxy groups that can direct C-H activation. However, more robust and strongly coordinating groups, such as pyridyl or pyrimidinyl moieties, are typically required for high efficiency and selectivity in C-2 or C-7 functionalization. beilstein-journals.org

| Position of DG | Directing Group (DG) | Target Position | Metal Catalyst (Typical) |

|---|---|---|---|

| N-1 | 2-Pyridyl | C-2 | Pd, Rh, Ir |

| N-1 | Picolinamide | C-2 | Pd, Co |

| N-1 | N,N-dimethylsulfamoyl | C-7 | Pd |

| C-3 | Formyl/Acetyl | C-4 or C-2 | Pd |

Site-Selective C-H Functionalization and Activation at Various Positions

Transformations Involving the alpha-Methoxyethyl Side Chain

The reactivity of the 1-(alpha-methoxyethyl) side chain on the indole nitrogen is characterized by the interplay between the indole nucleus and the N,O-acetal-like structure of the substituent. This functionality imparts specific reaction pathways that are distinct from those on the indole ring itself. The primary sites of reactivity on this side chain are the ether linkage, the alpha-carbon, and the methoxy group.

Cleavage and Modification of the Ether Linkage

The 1-(alpha-methoxyethyl) group is structurally analogous to a hemiaminal ether or an N,O-acetal. A key characteristic of such functional groups is their susceptibility to cleavage under acidic conditions. The presence of both a nitrogen and an oxygen atom attached to the same carbon atom significantly activates this position towards hydrolysis.

Under aqueous acidic conditions, the ether linkage is readily cleaved. The reaction is initiated by the protonation of the methoxy oxygen, converting the methoxy group into a good leaving group (methanol). Subsequent departure of methanol (B129727) is facilitated by the nitrogen atom's lone pair, forming a resonance-stabilized N-iminium cation intermediate. This cation is then attacked by water, and following deprotonation, the entire side chain is cleaved, regenerating the unsubstituted indole and forming acetaldehyde. Due to the lability of this group, 1-(alpha-alkoxyalkyl) substituents are sometimes employed as protecting groups for the indole nitrogen, which can be removed under mild acidic conditions.

Table 1: Acid-Catalyzed Cleavage of this compound

| Reagent(s) | Solvent | Products | Reaction Type |

|---|

This table represents a plausible reaction pathway based on the chemical principles of N,O-acetal hydrolysis.

Reactions at the alpha-Carbon of the Side Chain

The alpha-carbon of the side chain is the methine carbon atom bonded directly to the indole nitrogen, the methoxy group, and a methyl group. Reactions at this site would typically involve the removal of the alpha-hydrogen to form a carbanionic intermediate, which could then act as a nucleophile.

The acidity of this alpha-hydrogen is a critical factor. Unlike the alpha-protons of carbonyl compounds, which are readily removed due to the resonance stabilization of the resulting enolate, the alpha-hydrogen in this compound is not adjacent to a pi-system that can extensively delocalize a negative charge. msu.edulibretexts.org The adjacent nitrogen and oxygen atoms exert an inductive electron-withdrawing effect, which can slightly increase the proton's acidity. However, the potential for resonance stabilization of the conjugate base is limited. Consequently, the alpha-proton is not significantly acidic, and its removal requires the use of very strong bases, such as organolithium reagents. The literature on the synthetic utility of such a deprotonation for this specific class of compounds is not extensive, with research tending to focus on the formation (N-alkylation) and cleavage of the N-C bond rather than its modification. nih.govmdpi.com

Reactivity of the Methoxy Group

The methoxy group itself can be a site of chemical transformation, primarily through the cleavage of the methyl-oxygen bond. This reaction, known as demethylation, converts the methyl ether into a hydroxyl group, yielding 1-(alpha-hydroxyethyl)indole. This transformation is typically achieved using potent Lewis acids or strong nucleophilic reagents.

Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of methyl ethers. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, leading to the formation of methyl bromide and a bromo-boron intermediate. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the free alcohol, 1-(alpha-hydroxyethyl)indole. Other reagents, such as hydroiodic acid (HI), can also effect this transformation, although the conditions may be harsher.

Table 2: Demethylation of this compound

| Reagent(s) | Typical Conditions | Product (after workup) |

|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | 1-(alpha-hydroxyethyl)indole |

This table outlines common demethylation reactions applicable to methyl ethers.

Mechanistic Investigations of Reactions Involving 1 Alpha Methoxyethyl Indole

Mechanistic Studies of Synthetic Methodologies

The synthesis of the indole (B1671886) core and its subsequent functionalization are cornerstones of heterocyclic chemistry. Mechanistic studies in this area focus on elucidating the roles of catalysts and reagents and analyzing the energetic landscapes of key transformations.

Catalysts and reagents are pivotal in directing the course of chemical reactions, lowering activation energies, and enabling selective bond formations. In the context of indole synthesis, transition metals, particularly palladium, have been extensively studied. mdpi.com

Palladium catalysts, for instance, are instrumental in a variety of cross-coupling and cyclization reactions that can be applied to construct or functionalize the indole scaffold. mdpi.com In methodologies like the Larock indole synthesis, a palladium catalyst facilitates the annulation of an alkyne and an ortho-haloaniline derivative. The mechanism often involves an oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkyne insertion and reductive elimination to form the indole ring. Similarly, in C-H activation/functionalization reactions, transition-metal catalysts are employed to selectively cleave C-H bonds and forge new carbon-carbon or carbon-heteroatom bonds. researchgate.net The choice of ligand on the metal center is critical, as it influences the catalyst's reactivity, stability, and selectivity.

Lewis and Brønsted acids are also fundamental catalysts in classical indole syntheses, such as the Fischer indole synthesis. wikipedia.org In this reaction, an acid catalyst protonates the phenylhydrazone intermediate, facilitating a key researchgate.netresearchgate.net-sigmatropic rearrangement that leads to the formation of the indole C2-C3 bond. wikipedia.orgjk-sci.com The strength and nature of the acid can influence the reaction rate and the selectivity, especially with unsymmetrical ketone precursors. thermofisher.com

| Catalyst/Reagent Type | General Role in Indole Synthesis | Mechanistic Step Facilitated |

| Palladium Complexes | C-C and C-N bond formation, cyclizations | Oxidative addition, migratory insertion, reductive elimination mdpi.comorganic-chemistry.org |

| Copper Derivatives | C-H activation, dehydrogenation | Single electron transfer, concerted metalation-deprotonation researchgate.net |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Activation of carbonyls and hydrazones | Facilitating condensation and rearrangement wikipedia.org |

| Brønsted Acids (e.g., HCl, PPA) | Protonation of intermediates | Tautomerization, researchgate.netresearchgate.net-sigmatropic rearrangement jk-sci.com |

Understanding the structure and energy of transition states is key to explaining the stereochemistry and regioselectivity of ring-forming reactions. For many indole syntheses, the crucial ring-closing step proceeds through a highly organized transition state.

In palladium-catalyzed asymmetric cyclization reactions, such as 5-endo-hydroaminocyclization, the transition state involves the coordination of the metal to both the nitrogen atom and the alkyne moiety of the substrate. The use of chiral ligands on the palladium center creates a chiral environment, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. mdpi.com

Computational studies, often employing density functional theory (DFT), are invaluable for modeling these transient structures. chemistryviews.org For pericyclic reactions like the researchgate.netresearchgate.net-sigmatropic rearrangement in the Fischer indole synthesis, transition state analysis reveals a chair-like or boat-like conformation that dictates the stereochemical outcome if chiral centers are present. wikipedia.org The disruption of aromaticity during this step results in a significant energy barrier, which is overcome by the subsequent rearomatization that provides a strong thermodynamic driving force for the reaction. jk-sci.com

Understanding Reaction Pathways and Intermediates

Elucidating reaction pathways and identifying transient intermediates are critical for optimizing reaction conditions and controlling product distribution. The reactivity of the indole nucleus is complex, involving pathways such as electrophilic aromatic substitution, C-H activation, and intramolecular rearrangements.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, typically occurring at the electron-rich C3 position of the pyrrole (B145914) ring. nih.gov The mechanism proceeds through a two-step pathway. masterorganicchemistry.comwikipedia.org

Attack of the Electrophile: The π-system of the indole ring acts as a nucleophile, attacking an electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the heterocyclic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgdalalinstitute.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the indole ring and yields the substituted product. masterorganicchemistry.com

The N-substituent, in this case, the 1-(alpha-methoxyethyl) group, can exert an electronic and steric influence on the reaction. Electronically, it may subtly affect the nucleophilicity of the indole ring. Sterically, a bulky N-substituent can hinder attack at the C2 position, further reinforcing the inherent preference for substitution at C3.

Direct functionalization of C–H bonds offers a more atom-economical alternative to traditional cross-coupling reactions. nih.gov For the indole core, C-H activation can be directed to various positions (C2, C3, or the benzene (B151609) ring C4-C7 positions) depending on the catalytic system and the presence of directing groups. rsc.org

A common mechanism for transition-metal-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) pathway. In this process, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. youtube.com This mechanism is often operative for late transition metals in high oxidation states. youtube.com

Another prevalent mechanism involves oxidative addition , where a low-valent metal center inserts into the C-H bond, forming a hydrido-aryl-metal intermediate. youtube.com Subsequent steps, such as reductive elimination with a coupling partner, lead to the functionalized product.

The installation of a directing group on the indole nitrogen is a powerful strategy to control the site of C-H activation. nih.gov This group coordinates to the metal catalyst, delivering it to a specific C-H bond, often at the C7 or C2 position, thereby overriding the intrinsic reactivity of the indole nucleus. researchgate.netnih.gov

| C-H Activation Mechanism | Key Features | Typical Metal Catalysts | Target Position on Indole |

| Concerted Metalation-Deprotonation (CMD) | Single-step, non-oxidative C-H cleavage. youtube.com | Pd(II), Rh(III), Ru(II) | C2, C3 (intrinsic), C7 (directed) |

| Oxidative Addition | Metal inserts into C-H bond, increasing its oxidation state. youtube.com | Pd(0), Rh(I), Ir(I) | C2, C3 |

| Sigma-Bond Metathesis | Four-centered transition state, common for early transition metals. | Sc, Y, Zr | C2 |

| Electrophilic Aromatic Substitution-type | Metal acts as a strong electrophile. | Pd(II), Au(I) | C3 |

Intramolecular rearrangements are powerful transformations that can rapidly build molecular complexity from simpler precursors. The Fischer indole synthesis provides a classic example, involving the acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of an N-arylhydrazone intermediate. wikipedia.orgjk-sci.com This pericyclic reaction proceeds through a cyclic transition state where sigma and pi bonds are reorganized, leading to the formation of a new C-C bond and the disruption of the benzene ring's aromaticity, which is later restored. wikipedia.org

More recently, other types of rearrangements have been explored in indole chemistry. For example, the Cope rearrangement, another researchgate.netresearchgate.net-sigmatropic shift, has been used in a dearomative fashion to create complex, three-dimensional structures from planar indole precursors. nih.govnih.gov In these cases, specific structural features, such as steric strain in the starting material or the formation of highly conjugated systems in the product, provide the thermodynamic driving force to overcome the initial loss of aromaticity. nih.govnih.gov Such rearrangements could potentially be applied to substrates derived from 1-(alpha-methoxyethyl)indole to access novel polycyclic scaffolds.

Kinetic and Thermodynamic Aspects of Reactivity

A comprehensive understanding of the reaction mechanisms involving this compound necessitates a detailed examination of the kinetic and thermodynamic factors that govern its reactivity. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, the reactivity can be inferred from studies on analogous indole derivatives. The interplay between kinetic and thermodynamic control is a crucial aspect of indole chemistry, often dictating the final product distribution in various reactions.

From a kinetic standpoint, the rates of reactions involving indoles are influenced by factors such as the nature of the electrophile, the solvent, and the substitution pattern on the indole ring. The 1-(alpha-Methoxyethyl) group, being an N-substituent, influences the electronic properties of the indole nucleus, which in turn affects the activation energies of subsequent reactions.

Thermodynamically, the stability of intermediates and products is a key determinant of the reaction outcome. In many electrophilic substitutions on the indole ring, a distinction between the kinetically and thermodynamically favored products is observed. Often, the initially formed product (kinetic product) may rearrange to a more stable isomer (thermodynamic product) under the reaction conditions or upon prolonged reaction times.

A computational study on the electrophilic substitution of the parent indole molecule highlights the concepts of kinetic and thermodynamic control. The calculations revealed that substitution at the nitrogen (N-1 position) has the lowest activation energy (kinetic control), but the product formed by substitution at the C-3 position is thermodynamically more stable. ic.ac.uk This suggests that under mild conditions and short reaction times, N-substitution might be favored, while more forcing conditions could lead to the C-3 substituted product.

The following table, based on computational data for the electrophilic nitrosation of indole in dichloromethane, illustrates the relative free energies of activation and reaction, providing insight into the kinetic and thermodynamic preferences for substitution at different positions of the indole ring. ic.ac.uk

Table 1: Calculated Relative Free Energies (kcal/mol) for Electrophilic Substitution on Indole

| Position of Substitution | Relative Free Energy of Activation (ΔG‡) - Kinetic Control | Relative Free Energy of Reaction (ΔG) - Thermodynamic Control |

|---|---|---|

| 1 (Nitrogen) | 0.0 | 11.2 |

| 2 (Carbon) | 13.6 | -13.3 |

| 3 (Carbon) | 12.5 | -19.0 |

Furthermore, thermodynamic data for reactions of simpler 1-alkylindoles can provide a baseline for understanding the energetic changes associated with transformations of the indole core. For instance, the enthalpy of reaction for the dehydrogenation of octahydro-1-methyl-indole has been estimated, providing a measure of the energy required to re-aromatize the N-alkylated indole system. semanticscholar.org

Table 2: Thermodynamic Data for the Dehydrogenation of Octahydro-1-methyl-indole

| Reaction | Thermodynamic Parameter | Value |

|---|---|---|

| Dehydrogenation of Octahydro-1-methyl-indole | Enthalpy of Reaction (ΔH) | ~ +55.6 kJ/mol(H₂) |

In the context of this compound, the presence of the methoxy (B1213986) group on the ethyl substituent at the nitrogen atom could potentially influence reaction pathways through steric and electronic effects, including the possibility of intramolecular interactions or rearrangements. However, without specific experimental or computational studies on this particular molecule, these considerations remain speculative. Future research focusing on the kinetics and thermodynamics of reactions involving this compound would be invaluable for a more complete understanding of its chemical behavior.

Advanced Spectroscopic Characterization of 1 Alpha Methoxyethyl Indole and Its Derivatives

Mass Spectrometry (MS)

Fragmentation Pattern Analysis and Structural Interpretation

Consequently, a scientifically accurate and thorough article focusing solely on the advanced spectroscopic characterization of 1-(alpha-Methoxyethyl)indole, as per the specified structure and content requirements, cannot be generated at this time. Further experimental investigation would be required to produce the necessary data for such an analysis.

Predicted Collision Cross Section (CCS) and its Significance

The Collision Cross Section (CCS) is a crucial physicochemical property that describes the effective area for the interaction between an ion and a neutral gas molecule. youtube.com It is a measure of an ion's size, shape, and charge distribution in the gas phase. youtube.com In recent years, ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions based on their mobility through a buffer gas, which is directly related to their CCS. nih.govnih.gov This provides an additional dimension of separation beyond liquid chromatography and mass-to-charge ratio, enhancing compound identification and characterization. youtube.comnih.gov

The CCS value serves as a unique molecular fingerprint, independent of the sample matrix and chromatographic conditions, which can improve the confidence of compound identification. youtube.comchromatographyonline.com Experimentally measured CCS values are compared against reference libraries or predicted values to aid in structure elucidation. chromatographyonline.comresearchgate.net Due to the limited availability of experimental CCS data for all compounds, computational and machine learning models are increasingly used to predict CCS values from a molecule's 2D structure. chromatographyonline.commdpi.com These predicted values are valuable for the tentative identification of unknown compounds, including non-intentionally added substances (NIAS) in food contact materials. researchgate.net

For this compound, predicted CCS values have been calculated using computational methods. These predictions, which vary depending on the adduct ion being measured, provide a valuable reference for its identification in complex mixtures using IM-MS techniques. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu Predicted using CCSbase.

| Adduct Ion | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 176.10700 | 136.2 |

| [M+Na]⁺ | 198.08894 | 145.9 |

| [M-H]⁻ | 174.09244 | 140.0 |

| [M+NH₄]⁺ | 193.13354 | 158.4 |

| [M+K]⁺ | 214.06288 | 143.6 |

| [M+H-H₂O]⁺ | 158.09698 | 130.0 |

| [M+HCOO]⁻ | 220.09792 | 160.2 |

| [M+CH₃COO]⁻ | 234.11357 | 181.2 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure of compounds. montclair.edunih.gov Both techniques measure the vibrations of molecules, but they are based on different physical principles and have different selection rules, often providing complementary information. montclair.edu IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. nih.gov

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of this compound is characterized by the modes associated with its constituent functional groups: the indole (B1671886) ring, the aliphatic alpha-methoxyethyl side chain, and the ether linkage. By analyzing the spectra of indole and related substituted derivatives, the characteristic vibrational frequencies can be assigned. jst.go.jpresearchgate.net

Indole Ring: The indole moiety gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3200 cm⁻¹ region. researchgate.netmdpi.com The indole ring breathing modes, which involve the entire ring structure, produce strong and characteristic peaks in the Raman spectrum, notably around 760 cm⁻¹ (in-phase breathing) and 1010 cm⁻¹ (out-of-phase breathing). researchgate.net Other significant bands include C=C stretching within the aromatic rings (around 1600 cm⁻¹) and various C-H in-plane and out-of-plane bending vibrations. mdpi.comresearchgate.net

Aliphatic Side Chain: The alpha-methoxyethyl group introduces vibrations typical of aliphatic C-H bonds. Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups are expected in the 2800-3000 cm⁻¹ range. mdpi.com Bending vibrations for these groups would appear at lower frequencies.

Ether Linkage: The C-O-C ether linkage is characterized by its asymmetric stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1070-1150 cm⁻¹.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Indole Ring | Aromatic C-H Stretch | 3000 - 3200 | IR, Raman |

| Indole Ring | C=C Ring Stretch | ~1600 | IR, Raman |

| Indole Ring | Ring Breathing (in-phase) | ~760 | Raman |

| Indole Ring | Ring Breathing (out-of-phase) | ~1010 | Raman |

| Aliphatic Chain | Aliphatic C-H Stretch (CH, CH₃) | 2800 - 3000 | IR, Raman |

| Ether Linkage | C-O-C Asymmetric Stretch | 1070 - 1150 | IR |

Analysis of Hydrogen Bonding and Molecular Interactions

Hydrogen bonding is a critical intermolecular interaction that significantly influences the properties of molecules containing N-H or O-H groups. nih.gov In unsubstituted indole, the N-H group is a potent hydrogen bond donor, and its stretching vibration (around 3491 cm⁻¹ in non-bonding solvents) shows a significant redshift upon forming a hydrogen bond with an acceptor like an ether or a ketone. nih.govresearchgate.net This redshift is a hallmark of hydrogen bond formation and its magnitude can be correlated with the bond's strength. nih.gov

However, in this compound, the nitrogen atom of the indole ring is substituted with the alpha-methoxyethyl group. This structural feature is crucial as it eliminates the N-H proton, meaning the molecule cannot act as a hydrogen bond donor through the indole nitrogen. aip.org

Despite the absence of an N-H donor site, the molecule can still participate in molecular interactions. The oxygen atom of the methoxy (B1213986) group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. It can form hydrogen bonds with proton-donating solvents or other molecules. researchgate.netnih.govresearchgate.net Studies on indole-ether systems have characterized the N-H···O hydrogen bonds, and while the donor is different in this case, the acceptor capability of the ether oxygen is well-established. researchgate.net Additionally, the aromatic indole ring can engage in weaker C-H···π and π-π stacking interactions, which can influence the molecule's conformation and packing in condensed phases. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. beilstein-journals.org For aromatic molecules like indole and its derivatives, the UV-Vis spectrum is defined by transitions of π-electrons between molecular orbitals. core.ac.uk

Analysis of Electronic Transitions and Chromophores

The primary chromophore—the part of the molecule responsible for light absorption—in this compound is the indole ring system. nih.govresearchgate.net The UV absorption spectrum of indole is characterized by two main electronic transitions, designated as the ¹Lₐ and ¹Lₑ states, which arise from π→π* transitions. thedelocalizedchemist.comnih.gov

The ¹Lₑ transition is typically observed at shorter wavelengths (around 260-270 nm) and corresponds to an electronic transition moment oriented along the short axis of the indole molecule. thedelocalizedchemist.com

The ¹Lₐ transition appears at longer wavelengths (around 280-290 nm), is generally broader, and its transition dipole moment is oriented along the long axis of the molecule. thedelocalizedchemist.comnih.gov

The position and intensity of these absorption bands are sensitive to the substitution on the indole ring. core.ac.ukrsc.org Attaching the alpha-methoxyethyl group to the nitrogen at position 1 can influence the electronic distribution within the π-system, potentially causing shifts in the absorption maxima of both the ¹Lₐ and ¹Lₑ bands compared to unsubstituted indole. nih.gov

Solvent Effects on Absorption Characteristics

The electronic absorption spectra of indole derivatives are known to be sensitive to the solvent environment. core.ac.ukresearchgate.netnih.gov This phenomenon, known as solvatochromism, refers to the shift in the position of absorption or emission bands when the polarity of the solvent is changed. nih.govaip.org

For indole and its derivatives, moving from a nonpolar solvent (like cyclohexane) to a polar solvent (like ethanol or water) typically causes a bathochromic shift (a shift to longer wavelengths, or red-shift) of the absorption maxima, particularly for the ¹Lₐ band. core.ac.ukaip.org This shift is attributed to the stabilization of the excited state, which is generally more polar than the ground state, by the polar solvent molecules. researchgate.netcapes.gov.br The extent of this shift can be correlated with solvent polarity parameters. nih.gov The vibrational fine structure that is sometimes observable in the absorption spectra in nonpolar solvents often becomes broadened and less distinct in polar solvents due to stronger and more varied solute-solvent interactions. core.ac.uknih.gov Therefore, the UV-Vis spectrum of this compound is expected to exhibit these characteristic solvent-dependent shifts. aip.org

X-ray Crystallography (if applicable to relevant derivatives or co-crystals)

While single-crystal X-ray diffraction data for this compound itself is not prominently available in the surveyed scientific literature, analysis of closely related N-substituted indole derivatives provides valuable insights into the solid-state conformation and packing of this class of compounds. The crystallographic data for ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate, a derivative featuring a methyl group at the 1-position of the indole ring, serves as an illustrative example.

The structure of this 1-methyl-indole derivative was determined by single-crystal X-ray diffraction, revealing detailed information about its molecular geometry and crystal packing. researchgate.net Such studies are fundamental in confirming molecular structures predicted by other spectroscopic methods and in understanding the non-covalent interactions that govern the crystal lattice.

The crystallographic data for ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate indicates a triclinic crystal system with a P-1 space group. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been precisely determined. This information is crucial for the unambiguous identification of the solid-state form of the compound.

Detailed analysis of the bond lengths, bond angles, and torsion angles within the molecule provides a precise three-dimensional picture of its conformation. Furthermore, the study of the crystal packing can reveal intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which are critical for the stability and physical properties of the crystalline material.

Below is a summary of the crystallographic data for this relevant N-substituted indole derivative.

Interactive Data Table: Crystallographic Data for Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C28H22N2O3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7431(6) |

| b (Å) | 12.2795(6) |

| c (Å) | 12.6009(6) |

| α (°) | 71.454(2) |

| β (°) | 68.694(2) |

| γ (°) | 72.563(2) |

| Volume (ų) | 1302.36(12) |

| Z | 2 |

| Temperature (K) | 293(2) |

Computational Chemistry Studies on 1 Alpha Methoxyethyl Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elixirpublishers.comresearchgate.net It is a common approach for predicting the properties of molecules like indole (B1671886) derivatives. chemrxiv.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For 1-(alpha-Methoxyethyl)indole, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial orientations (conformers) of the flexible alpha-methoxyethyl group attached to the indole nitrogen. By calculating the relative energies of these conformers, researchers can identify the most stable, or ground-state, conformation and the energy barriers for rotation around the C-N and C-O single bonds. nih.gov

Typical Output of Geometry Optimization:

Optimized Cartesian coordinates of each atom.

Key bond lengths (e.g., C-N, C-O, C-C).

Key bond angles (e.g., C-N-C, C-O-C).

Key dihedral angles defining the orientation of the side chain relative to the indole ring.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netmdpi.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. mdpi.com These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. researchgate.net

Table 1: Hypothetical Example of Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Indole Ring | C-H Stretching | 3100 - 3000 |

| Indole Ring | N-H Bending (if applicable) | Not applicable |

| Alkyl Chain | C-H Stretching | 3000 - 2850 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure provides insight into the reactivity and optical properties of a molecule. ajchem-a.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. ijarset.com A large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. ijarset.com It uses a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the π-system of the indole ring, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. rsc.orgwisc.edu This method provides a quantitative picture of hyperconjugative and resonance interactions that contribute to molecular stability. For this compound, NBO analysis could quantify the interaction between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, providing insight into the molecule's electronic stability. wisc.edu

Reactivity Descriptors (e.g., Fukui Indices)

Conceptual DFT provides various reactivity descriptors. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de By analyzing the change in electron density as an electron is added or removed, the Fukui function can pinpoint which atoms are most likely to participate in a chemical reaction. wikipedia.org

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations could be used to study its conformational flexibility in different environments, such as in a vacuum or in various solvents. nih.govnih.gov These simulations provide a dynamic picture of how the molecule explores different shapes and how it interacts with surrounding solvent molecules, which can be crucial for understanding its behavior in a realistic chemical system. nih.gov

Computational Mechanistic Investigations

Transition State Characterization and Reaction Pathway Elucidation

No published studies were found that specifically characterize the transition states or elucidate the reaction pathways involving this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the geometry and energy of transition state structures.

Energy Profiles and Rate Constant Predictions

There is no available data on the computed energy profiles or predicted rate constants for reactions involving this compound. This type of investigation would require the calculation of the energies of reactants, intermediates, transition states, and products to construct a reaction energy diagram and subsequently predict reaction kinetics.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

No QSRR models specifically developed to predict the reactivity of this compound or a closely related series of compounds were found in the scientific literature. A QSRR study would involve correlating structural or computational descriptors of a series of molecules with their experimentally determined reactivity to develop a predictive mathematical model.

Applications of 1 Alpha Methoxyethyl Indole in Advanced Organic Synthesis and Methodology Development

Role as a Synthetic Synthon and Building Block

The utility of a chemical compound as a synthetic synthon or building block is determined by its ability to be reliably incorporated into larger, more complex molecular architectures. The applications of 1-(alpha-Methoxyethyl)indole in this capacity are multifaceted, serving as a precursor to a variety of intricate indole-based structures.

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives and Analogs

While specific, widespread applications of this compound as a direct precursor in the synthesis of complex indole derivatives are not extensively documented in readily available literature, its structural motif suggests its potential as a protected indole nucleus. The 1-(alpha-Methoxyethyl) group can function as a protecting group for the indole nitrogen, allowing for selective reactions at other positions of the indole ring. Following these transformations, the protecting group can be removed to yield the desired N-unsubstituted indole derivative. The stability and cleavage conditions of this group would be critical factors in its utility.

General strategies for the synthesis of complex indole derivatives often involve the protection of the indole nitrogen to prevent undesired side reactions. nih.govorganic-chemistry.org The choice of protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. Common protecting groups for indoles include sulfonyl, carbamate, and various alkyl and silyl (B83357) groups. mdpi.org The 1-(alpha-Methoxyethyl) group falls into the category of N,O-acetals.

Integration into Total Synthesis Strategies of Natural Products or other Architectures

The incorporation of indole moieties is a critical step in the total synthesis of numerous natural products, particularly alkaloids. semanticscholar.orgresearchgate.net The use of N-protected indoles is a common strategy to achieve the desired regioselectivity and stereoselectivity during the construction of these complex molecules. nih.gov

Development of Novel Synthetic Methodologies

The development of new synthetic methods is a driving force in organic chemistry, enabling the construction of complex molecules with greater efficiency and elegance. This includes the design of cascade reactions, multicomponent reactions, and innovative catalytic systems.

Cascade and Multicomponent Reactions

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are powerful tools for building molecular complexity. nih.govrsc.orgarkat-usa.org Indole derivatives are frequently employed as components in such reactions. nih.govchemrxiv.org

While there is a wealth of information on the participation of indoles in cascade and multicomponent reactions, specific studies highlighting the use of this compound in these transformations are not readily found. However, the use of N-substituted indoles in such reactions is common. The nature of the N-substituent can influence the reactivity and selectivity of the indole nucleus in these complex transformations.

Catalytic Systems Utilizing or Generating this Scaffold

Catalysis is a fundamental pillar of modern organic synthesis, and the development of new catalytic systems is a continuous area of research. This includes catalysts that can functionalize indole scaffolds or catalysts that are themselves based on indole structures.

The scientific literature describes various catalytic reactions involving indole derivatives, such as cross-coupling reactions and C-H functionalization. mdpi.com These methods often require N-protected indoles to achieve the desired outcomes. While systems specifically designed to utilize or generate this compound are not widely reported, the principles of catalytic functionalization of protected indoles are broadly applicable. For example, a palladium-catalyzed reaction might be used to introduce a substituent at the C2 or C3 position of a this compound-protected substrate.

Contributions to Fundamental Organic Chemistry Principles

The study of specific compounds can often lead to a deeper understanding of fundamental principles in organic chemistry, such as reaction mechanisms, selectivity, and the influence of protecting groups on reactivity. The behavior of the 1-(alpha-Methoxyethyl) group as a protecting group for the indole nitrogen can provide insights into the electronic and steric effects that govern the reactivity of the indole ring system.

The ease of introduction and cleavage of a protecting group, as well as its stability under various reaction conditions, are key parameters that define its utility. thermofisher.comnih.govsigmaaldrich.comrsc.org A systematic study of the 1-(alpha-Methoxyethyl) group in this context could contribute to the broader knowledge of protecting group chemistry for heterocyclic compounds. For instance, comparing its performance to other common N-protecting groups in a range of reactions would elucidate its specific advantages and limitations, thereby enriching the toolkit available to synthetic chemists.

Q & A

Q. Basic

- 1H/13C NMR : Identify methoxyethyl protons (δH ~3.3–3.7 ppm for CH₂ and δC ~70–75 ppm for C-O) and indole backbone signals .

- IR spectroscopy : Confirm methoxy C-O stretches (~1100–1250 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃NO₂ at m/z 191.0946) .

What strategies optimize reaction conditions for introducing methoxyethyl groups into indole derivatives?

Q. Advanced

- Catalyst selection : Pd(PPh₃)₄ enhances regioselectivity for N1-alkylation over C3 .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions .

- Temperature control : Reactions at 0–25°C minimize decomposition of methoxyethyl halides .

- Purification : Flash chromatography (hexane/EtOAc gradients) isolates the product with >95% purity .

What biological activities of methoxy-substituted indoles inform research on 1-(α-Methoxyethyl)indole?

Basic

Methoxyindoles exhibit:

- Antimicrobial activity : Disruption of bacterial cell membranes (MIC ~5–20 µg/mL for S. aureus) .

- Anticancer potential : Inhibition of topoisomerase II (IC₅₀ ~10 µM in MCF-7 cells) .

- Enzyme modulation : Binding to cytochrome P450 isoforms (e.g., CYP3A4) .

How can computational methods predict the reactivity of 1-(α-Methoxyethyl)indole?

Q. Advanced

- DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices (e.g., C3 as the most reactive position) .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic regions (e.g., N1 lone pairs) for alkylation .

- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) to prioritize derivatives for synthesis .

What challenges arise in achieving regioselective alkylation of indole derivatives?

Q. Advanced

- Competing sites : N1 vs. C3 alkylation depends on steric and electronic factors. Bulky substituents on the indole ring favor N1 selectivity .

- Catalyst tuning : Bidentate ligands (e.g., dppe) improve Pd-catalyzed regioselectivity .

- Protecting groups : Use of Boc or acetyl groups on indole-NH directs alkylation to specific positions .

How should pharmacokinetic studies for 1-(α-Methoxyethyl)indole derivatives be designed?

Q. Advanced

- In vitro assays : Measure metabolic stability using liver microsomes (e.g., t₁/₂ >60 min suggests favorable bioavailability) .

- Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- In vivo models : Use xenograft mice to evaluate tumor growth inhibition (e.g., 50% reduction at 25 mg/kg dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.